3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione
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Overview
Description
3-[(2Z)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5H,6H,7H,8H-PYRIMIDO[4,5-E][1,2,4]TRIAZINE-6,8-DIONE is a complex organic compound with a unique structure that combines a pyrimido[4,5-e][1,2,4]triazine core with a hydrazinyl and methoxyphenylmethylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5H,6H,7H,8H-PYRIMIDO[4,5-E][1,2,4]TRIAZINE-6,8-DIONE typically involves the condensation of appropriate hydrazine derivatives with pyrimido[4,5-e][1,2,4]triazine precursors under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final condensation reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrazine derivatives.
Scientific Research Applications
3-[(2Z)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5H,6H,7H,8H-PYRIMIDO[4,5-E][1,2,4]TRIAZINE-6,8-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2Z)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5H,6H,7H,8H-PYRIMIDO[4,5-E][1,2,4]TRIAZINE-6,8-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE
- 2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE
Uniqueness
3-[(2Z)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-5H,6H,7H,8H-PYRIMIDO[4,5-E][1,2,4]TRIAZINE-6,8-DIONE stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C13H11N7O3 |
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Molecular Weight |
313.27 g/mol |
IUPAC Name |
3-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-5H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C13H11N7O3/c1-23-8-4-2-7(3-5-8)6-14-19-12-15-10-9(18-20-12)11(21)17-13(22)16-10/h2-6H,1H3,(H3,15,16,17,19,20,21,22)/b14-6- |
InChI Key |
AQJHVBLOUBAJOS-NSIKDUERSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N\NC2=NC3=C(C(=O)NC(=O)N3)N=N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=NC3=C(C(=O)NC(=O)N3)N=N2 |
Origin of Product |
United States |
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